molecular formula C13H10ClFO B1523675 2-(Benzyloxy)-1-chloro-3-fluorobenzene CAS No. 938180-34-8

2-(Benzyloxy)-1-chloro-3-fluorobenzene

Cat. No. B1523675
Key on ui cas rn: 938180-34-8
M. Wt: 236.67 g/mol
InChI Key: AEGRIUGGOYNHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524766B2

Procedure details

A mixture of 2-(benzyloxy)-1-chloro-3-fluorobenzene (3 g, 12.71 mmol), dioxane (6 ml), KOH (0.78 g, 14 mmol), water (6 ml), Tris(dibenzylideneacetone)dipalladium (0.12 g, 0.13 mmol) and 2-di-tertbutylphosphine-2,4,6-triisopropylbiphenyl (0.22 g, 0.51 mmol) was flushed with N2 and heated under microwave radiation at 120° C. for 7 min. HCl (1 N) was added and the solution was extracted with EtOAc. The combined organic phases were dried (Na2SO4) and evaporated to dryness. Flash column chromatography (isooctane/EtOAc) yielded the title compound (1.86 g). MS m/z (rel. intensity, 70 eV) 218 (M+, 4), 92 (8), 91 (bp), 65 (13), 51 (9).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
[Compound]
Name
2-di-tertbutylphosphine 2,4,6-triisopropylbiphenyl
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=1Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:17]1CCOCC1.[OH-].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[CH2:1]([O:8][C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=1[OH:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1F)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.78 g
Type
reactant
Smiles
[OH-].[K+]
Name
2-di-tertbutylphosphine 2,4,6-triisopropylbiphenyl
Quantity
0.22 g
Type
reactant
Smiles
Name
Quantity
0.12 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed with N2
ADDITION
Type
ADDITION
Details
HCl (1 N) was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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